N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Historical Development of 2,3-Dihydrobenzo[b]dioxine Compounds in Medicinal Chemistry
The 2,3-dihydrobenzodioxine scaffold first gained prominence in the mid-20th century as a stable bioisostere for catechol groups, offering improved metabolic stability while retaining hydrogen-bonding capabilities. Early applications focused on neurotransmitter analogs, but structural modifications revealed broader therapeutic potential. A pivotal advancement occurred in 2014 with the synthesis of naphthalene and dihydrobenzodioxine derivatives bearing extended side chains, which demonstrated selective binding to cannabinoid receptors (CB2 over CB1). Compounds such as 6a (Ki = 0.23 µM for CB2) and 18b (Ki = 0.45 µM) established this scaffold as a viable platform for central nervous system (CNS) drug development.
Table 1: Key 2,3-Dihydrobenzodioxine Derivatives and Their Pharmacological Targets
| Compound | Target Receptor | Ki (µM) | Selectivity (CB2/CB1) |
|---|---|---|---|
| 6a | CB2 | 0.23 | 15:1 |
| 18b | CB2 | 0.45 | 8:1 |
The dihydrobenzodioxine moiety’s planar aromatic system facilitates π-π interactions with receptor hydrophobic pockets, while its oxygen atoms participate in hydrogen bonding—a dual mechanism critical for molecular recognition.
Significance of Piperidine-Containing Structures in Drug Discovery
Piperidine, a six-membered nitrogen heterocycle, ranks among the most ubiquitous structural motifs in FDA-approved drugs, featuring in >20 therapeutic classes including antipsychotics, antihistamines, and analgesics. Its conformational flexibility enables precise spatial arrangement of pharmacophoric groups, while the basic nitrogen permits salt formation for enhanced solubility—a property leveraged in N-(Piperidin-4-yl)-2,3-dihydrobenzodioxine-2-carboxamide hydrochloride’s hydrochloride formulation.
Recent synthetic breakthroughs have expanded access to substituted piperidines:
- Intramolecular cyclization : Enantioselective methods using chiral catalysts yield piperidines with >90% enantiomeric excess (e.g., Cu(I)-catalyzed cyclizations).
- Multicomponent reactions (MCRs) : The Ugi and Passerini reactions enable rapid assembly of polysubstituted piperidines, as demonstrated in the synthesis of antiviral agents.
Table 2: Piperidine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Risperidone | Antipsychotic | Piperidine-spirobenzisoxazole |
| Fexofenadine | Antihistamine | Piperidine-carboxylic acid |
Evolution of Research on N-(Piperidin-4-yl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide Hydrochloride
This compound (C14H19ClN2O3, MW 298.77) emerged from convergent strategies merging dihydrobenzodioxine and piperidine pharmacophores. The carboxamide linker (-CONH-) bridges the two moieties, providing rotational flexibility to adopt bioactive conformations. X-ray diffraction studies of analogous compounds reveal that the piperidine nitrogen’s protonation state modulates receptor binding affinity, with the hydrochloride salt enhancing bioavailability.
Table 3: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H19ClN2O3 |
| CAS Number | 1353962-52-3 |
| SMILES | O=C(C1COC2=CC=CC=C2O1)NC3CCNCC3.[H]Cl |
Synthetic routes typically involve:
Current Research Landscape and Scientific Significance
Contemporary studies focus on three axes:
- Receptor subtype selectivity : Computational models employing XED-based field templates predict CB2 binding modes, guiding side-chain modifications to minimize CB1 cross-reactivity.
- Metabolic stability optimization : Fluorine incorporation at the dihydrobenzodioxine’s 6-position reduces CYP450-mediated oxidation, as evidenced in microsomal assays.
- Polypharmacology applications : Preliminary data suggest activity at σ-1 and 5-HT2A receptors, hinting at potential in neuropathic pain and depression.
Emerging Trends
Properties
IUPAC Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-10-5-7-15-8-6-10)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13,15H,5-9H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDQKTVEGWQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2COC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzo[d][1,4]dioxine Moiety: This step involves the formation of the benzo[d][1,4]dioxine ring system through cyclization reactions.
Coupling Reactions: The piperidine and benzo[d][1,4]dioxine moieties are coupled together using suitable coupling agents.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several benzodioxane-carboxamide derivatives, differing primarily in the amine substituent and additional functional groups. Key analogs and their distinctions are outlined below:
Table 1: Structural and Functional Comparison of Benzodioxane Carboxamide Derivatives
Key Observations:
Impact of Amine Substituent: Piperidine vs. Piperazine: The additional nitrogen in piperazine derivatives (e.g., ) may enhance solubility and enable interactions with acidic residues in target proteins .
Functional Group Modifications :
- Hydrochloride Salt : Present in the target compound and analogs (e.g., BD01494708), this improves aqueous solubility, a critical factor for bioavailability .
- Furan-Carbonyl Additions (): Such groups introduce aromaticity and electron-rich regions, which may improve affinity for certain enzymes (e.g., kinases) but raise concerns about oxidative metabolism .
Synthetic Pathways: Analogous compounds (e.g., quinoline-linked derivatives in ) are synthesized via HATU-mediated amide coupling, suggesting shared methodologies for the target compound .
Research Findings and Limitations
- Structural Activity Relationships (SAR) : The piperidin-4-yl group in the target compound may offer optimal steric and electronic properties for target engagement compared to bulkier (e.g., piperidin-4-ylmethyl) or smaller (e.g., pyrrolidin-2-ylmethyl) substituents .
- Data Gaps : The provided evidence lacks direct pharmacological data (e.g., IC₅₀, pharmacokinetic profiles) for the target compound, limiting functional comparisons.
Q & A
Q. Optimization Tips :
- Solvent Selection : Use anhydrous DCM for acid chloride formation to minimize side reactions.
- Temperature Control : Maintain 0–5°C during acid chloride synthesis to prevent decomposition .
- Purification : Employ column chromatography (silica gel, gradient elution with DCM:MeOH) or recrystallization (ethanol/water) to isolate the final product .
Q. Table 1: Representative Synthetic Yields
| Step | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| 1 | 85 | DCM, oxalyl chloride, 0°C, 3 hrs | |
| 2 | 72 | DCM, DIPEA, RT, 12 hrs |
How should researchers validate the structural integrity and purity of this compound?
Basic Research Question
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., dihydrobenzo-dioxine protons at δ 4.2–4.5 ppm; piperidinyl protons at δ 2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ = 313.15 for C₁₅H₂₁N₂O₃Cl) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Data Contradiction Analysis :
Discrepancies in melting points or NMR shifts may arise from residual solvents (e.g., acetone in ). Always cross-validate with multiple techniques.
Q. Table 2: Analytical Characterization Data
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 175–177°C | |
| HPLC Purity | 98.7% | |
| ¹H NMR (DMSO-d₆) | δ 4.35 (m, 2H, dioxane) |
What strategies resolve discrepancies in reported biological activity data for this compound?
Advanced Research Question
Root Causes of Variability :
- Purity Differences : Impurities (e.g., unreacted starting materials) may skew bioassay results. Ensure purity >95% via HPLC .
- Assay Conditions : Buffer pH, temperature, and solvent (DMSO concentration) can alter activity. Standardize protocols across studies .
- Target Specificity : Use in silico molecular docking (e.g., AutoDock Vina) to validate binding interactions with intended targets (e.g., HSF1 pathway in ovarian cancer) .
Q. Example Workflow :
Validate compound purity via LC-MS.
Replicate assays under controlled conditions (e.g., 1% DMSO, 37°C).
Perform docking studies to confirm binding pose consistency with crystallographic data .
How can molecular docking guide the design of derivatives for therapeutic applications?
Advanced Research Question
Methodology :
- Target Selection : Prioritize structurally characterized targets (e.g., HSF1 in ).
- Docking Software : Use Schrödinger Suite or MOE for pose prediction.
- Derivative Design : Modify the piperidinyl or dihydrodioxine moieties to enhance hydrogen bonding or π-π stacking .
Case Study :
In , derivatives with substituted quinoline groups showed improved HSF1 inhibition. Docking revealed critical interactions with Arg⁵⁰⁰ and Tyr⁵⁰² residues, guiding further optimization .
What experimental safety protocols are critical for reproducibility?
Intermediate Research Question
Key Considerations :
- Ventilation : Handle in a fume hood to prevent inhalation of fine particles (GHS Category H315/H319) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic residues (HCl byproduct) before disposal per local regulations .
Impact on Reproducibility :
Improper storage (exposure to moisture/light) can degrade the compound, altering bioassay outcomes. Store at –20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
